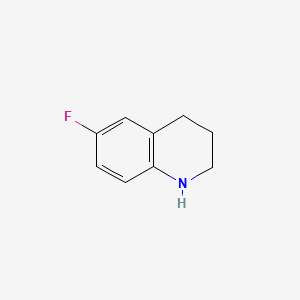

6-Fluoro-1,2,3,4-tetrahydroquinoline

Beschreibung

Significance of the Tetrahydroquinoline Scaffold in Organic and Medicinal Chemistry

The 1,2,3,4-tetrahydroquinoline (B108954) (THQ) core is a prominent structural motif found in a wide array of natural products and synthetic pharmaceuticals. nih.govresearchgate.netacs.org This N-heterocyclic scaffold is a key component in numerous biologically active molecules, demonstrating its versatility and importance in drug design. researchgate.netnih.goveurekaselect.com The tetrahydroquinoline ring system is a common feature in molecules with potential therapeutic applications for a range of conditions, including neurological disorders and cancer. researchgate.netnih.gov

The prevalence of the tetrahydroquinoline scaffold in medicinal chemistry can be attributed to its rigid bicyclic structure, which provides a defined three-dimensional arrangement for interacting with biological targets. This structural framework is present in several bioactive compounds, such as the antiarrhythmic drug nicainoprol (B1678734) and the antiviral antibiotic virantmycin. nih.gov The development of efficient synthetic methods to construct and modify the THQ skeleton is a major focus of organic synthesis, as it allows for the creation of new derivatives with potentially enhanced pharmacological properties. nih.govresearchgate.netresearchgate.net

Role of Fluorination in Enhancing Molecular Properties for Bioactive Compounds

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to improve the properties of drug candidates. nih.govacs.orgtandfonline.comresearchgate.net The selective placement of a fluorine atom can significantly alter a molecule's pharmacokinetic and physicochemical characteristics. nih.govresearchgate.net One of the primary benefits of fluorination is the enhancement of metabolic stability. nih.govmdpi.com The carbon-fluorine bond is exceptionally strong, which can prevent metabolic oxidation at that position, thereby increasing the drug's half-life in the body. mdpi.comnih.gov

Overview of Research Trajectories for 6-Fluoro-1,2,3,4-tetrahydroquinoline

Research involving this compound is primarily concentrated on its application as a key building block in the synthesis of more complex molecules with potential therapeutic value. fishersci.ca Its unique structure makes it a valuable intermediate in the development of drugs targeting neurological disorders. The presence of the fluorine atom on the tetrahydroquinoline scaffold is intended to leverage the benefits of fluorination, such as improved metabolic stability and enhanced biological activity.

Derivatives of this compound have been investigated for their potential as antibacterial agents. The compound serves as a precursor for creating novel fluoroquinolone antibiotics and other neuroactive compounds. The ongoing research into this molecule and its derivatives highlights its importance in the quest for new and more effective therapeutic agents.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 59611-52-8 |

| Molecular Formula | C₉H₁₀FN |

| Molecular Weight | 151.18 g/mol |

| IUPAC Name | This compound |

| Melting Point | 32–34 °C |

| Boiling Point (Predicted) | 248 °C |

| Density (Predicted) | 1.107 g/cm³ |

| LogP (Predicted) | 2.45 |

This data is compiled from various chemical databases. nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-fluoro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECDDBBJVCNJNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563962 | |

| Record name | 6-Fluoro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59611-52-8 | |

| Record name | 6-Fluoro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Fluoro 1,2,3,4 Tetrahydroquinoline and Its Derivatives

Classical and Contemporary Approaches to Tetrahydroquinoline Core Synthesis

The construction of the fluorinated tetrahydroquinoline scaffold can be achieved through a variety of synthetic routes. These methods often involve the formation of the heterocyclic ring system through cyclization reactions, which can be categorized into several distinct approaches.

Cyclization Reactions in Fluorinated Tetrahydroquinoline Synthesis

Cyclization reactions represent a fundamental strategy for the synthesis of the tetrahydroquinoline core. These methods typically involve the formation of one or more carbon-nitrogen or carbon-carbon bonds to close the heterocyclic ring.

One of the classical approaches to tetrahydroquinoline synthesis involves the reaction of an aniline (B41778) derivative with a suitable three-carbon component, such as an α,β-unsaturated aldehyde or ketone. In the context of 6-fluoro-1,2,3,4-tetrahydroquinoline synthesis, this would typically involve the condensation of o-fluoroaniline with an unsaturated carbonyl compound like crotonaldehyde. This initial condensation reaction forms an enamine or imine intermediate, which can then undergo an intramolecular cyclization. The subsequent reduction of the resulting quinoline (B57606) or dihydroquinoline intermediate yields the desired tetrahydroquinoline.

The Friedländer annulation is a well-established method for quinoline synthesis that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.orgresearchgate.netnih.gov While this method directly produces quinolines, a subsequent reduction step is necessary to obtain the tetrahydroquinoline core. Variations of this approach, utilizing different catalysts and reaction conditions, have been developed to improve yields and broaden the substrate scope. For instance, the use of catalysts such as p-toluenesulfonic acid, iodine, and various Lewis acids has been reported to facilitate the cyclization process. wikipedia.org

A more contemporary and highly regioselective method for the synthesis of this compound involves a deoxyfluorination strategy starting from catecholamine derivatives. ui.ac.id This approach offers a powerful tool for the precise introduction of a fluorine atom at a specific position on the aromatic ring. The synthesis begins with the cyclization of a protected catecholamine, which can lead to the formation of either 7-hydroxy-1-azaspiro[4.5]deca-6,9-dien-8-ones or 6,7-dihydroxy-1,2,3,4-tetrahydroquinolines. ui.ac.id

These hydroxylated intermediates are then subjected to a deoxyfluorination reaction, where a hydroxyl group is replaced by a fluorine atom. This transformation is typically achieved using specialized fluorinating reagents. The regioselectivity of the fluorination, determining whether the 6-fluoro or 7-fluoro isomer is formed, is a critical aspect of this methodology.

The regiochemical outcome of the deoxyfluorination of dihydroxy-tetrahydroquinoline intermediates can be effectively controlled by the nature of the N-protecting group on the nitrogen atom of the tetrahydroquinoline ring. ui.ac.id Research has demonstrated that the choice of the protecting group has a significant impact on both the initial cyclization reaction of the catecholamine and the subsequent regioselectivity of the deoxyfluorination step. ui.ac.id

For example, different N-protecting groups can influence the electron density and steric environment of the two hydroxyl groups, thereby directing the fluorinating agent to preferentially react at either the C-6 or C-7 position. This level of control is crucial for the selective synthesis of the desired 6-fluoro isomer. The table below summarizes the effect of different N-protecting groups on the regioselectivity of the deoxyfluorination reaction of a 6,7-dihydroxy-tetrahydroquinoline precursor.

| N-Protecting Group | Ratio of 6-Fluoro : 7-Fluoro Isomer | Yield (%) |

| Boc | 1 : 1.2 | 75 |

| Cbz | 1.5 : 1 | 80 |

| Tosyl | >20 : 1 | 92 |

This is an illustrative data table based on the concept described in the source. Actual experimental values may vary.

Domino and Cascade Reaction Sequences in Fluorinated Tetrahydroquinoline Formation

Domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer an efficient and atom-economical approach to complex molecules like fluorinated tetrahydroquinolines. These sequences can rapidly construct the heterocyclic core with a high degree of complexity.

A powerful domino strategy for the synthesis of substituted tetrahydroquinolines involves a sequence terminated by an intramolecular nucleophilic aromatic substitution (SNAr) reaction. In this approach, a suitably functionalized precursor containing a nucleophilic amine and an activated fluoroaromatic ring is constructed. The reaction is initiated by an event, such as a Michael addition, which is then followed by an intramolecular cyclization where the amine attacks the electron-deficient aromatic ring, displacing the fluorine atom and forming the tetrahydroquinoline ring system.

This domino aza-Michael-SNAr approach has been successfully employed in the synthesis of various nitrogen-containing heterocycles. researchgate.netmdpi.comresearchgate.net The success of the SNAr cyclization is dependent on the presence of electron-withdrawing groups on the aromatic ring, which activate it towards nucleophilic attack. The fluorine atom itself can act as a good leaving group in SNAr reactions. The reaction conditions, including the choice of base and solvent, are critical for achieving high yields and selectivity.

Below is a representative table of substrates and yields for a domino Michael-SNAr reaction leading to a tetrahydroquinoline-like core structure.

| Amine Nucleophile | Michael Acceptor | Product Yield (%) |

| Benzylamine | Ethyl 2-(2,4-dinitro-5-fluorobenzoyl)acrylate | 85 |

| n-Butylamine | Ethyl 2-(2,4-dinitro-5-fluorobenzoyl)acrylate | 78 |

| Cyclohexylamine | Ethyl 2-(2,4-dinitro-5-fluorobenzoyl)acrylate | 82 |

This is a representative data table illustrating the concept. The specific synthesis of this compound via this method would require a different substrate design.

Acid-Catalyzed Ring Closure Methodologies

Acid-catalyzed ring closure represents a fundamental and widely utilized strategy for the synthesis of the tetrahydroquinoline core. nih.gov These reactions often proceed through domino sequences, where multiple bond-forming events occur in a single pot, enhancing synthetic efficiency. nih.gov Brønsted acids and chiral phosphoric acids are commonly employed to catalyze the dehydrative cyclization of appropriate precursors, such as 2-aminochalcones or other substituted anilines with a suitable side chain, to form the heterocyclic ring. organic-chemistry.org

For instance, the Povarov reaction, a type of aza-Diels-Alder reaction, can be catalyzed by acids to react N-arylimines with electron-rich olefins, yielding tetrahydroquinolines. researchgate.net While specific examples detailing the synthesis of this compound via these exact acid-catalyzed methods are not extensively documented in the provided results, the general applicability of these reactions to substituted anilines suggests their utility for precursors like 4-fluoroaniline. The key step involves the acid-promoted formation of an iminium intermediate, which then undergoes intramolecular cyclization or intermolecular cycloaddition to furnish the tetrahydroquinoline skeleton. nih.gov

Table 1: Overview of Acid-Catalyzed Cyclization Approaches

| Catalytic System | Precursor Type | Key Transformation | Reference |

|---|---|---|---|

| Triflic Acid | Enamides and Benzyl Azide | Rearrangement and Nucleophilic Addition/Cyclization | nih.gov |

| Chiral Phosphoric Acid | 2-Aminochalcones | Dehydrative Cyclization and Asymmetric Reduction | organic-chemistry.org |

Metal-Promoted Cyclization Processes (e.g., Copper-Catalyzed Reactions)

Metal-promoted cyclization reactions offer powerful and versatile routes to tetrahydroquinolines, often proceeding under mild conditions with high efficiency. nih.govorganic-chemistry.org A variety of transition metals, including gold, silver, rhodium, and copper, have been successfully employed to catalyze the formation of this heterocyclic system. organic-chemistry.orgnsf.gov

Copper-catalyzed reactions are particularly noteworthy for the synthesis of N-substituted tetrahydroquinolines. For example, copper catalysis can facilitate the direct α-functionalization of tetrahydroquinolines with indoles through a dehydrogenative cross-coupling mechanism. nih.gov Another approach involves the intramolecular cyclization of suitable precursors. While the provided literature does not specify a copper-catalyzed synthesis for this compound itself, related metal-catalyzed processes highlight the potential of this strategy. For instance, gold-catalyzed intramolecular hydroarylation of N-aryl propargylamines provides a direct route to the tetrahydroquinoline core under simple reaction conditions. organic-chemistry.org Similarly, palladium-catalyzed reactions are used in Sonogashira carbonylative cross-coupling-cyclization procedures to yield quinolinone structures, which can be subsequently reduced. nih.gov These examples underscore the broad utility of transition metals in constructing the core structure, a strategy adaptable to fluorinated derivatives.

Aza-Diels-Alder Reactions in Fluorinated Alcohols

The aza-Diels-Alder reaction, particularly the Povarov reaction, is a highly effective method for constructing the tetrahydroquinoline framework. researchgate.netbohrium.com A significant advancement in this area is the use of fluorinated alcohols, such as hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), as reaction media. researchgate.netresearchgate.net These solvents have been found to promote the imino-Diels-Alder reaction between N-aryl aldimines and dienophiles like alkyl vinyl ethers, affording tetrahydroquinolines in good yields without the need for a traditional Lewis acid catalyst. researchgate.netresearchgate.net

This approach is advantageous as it proceeds under mild and neutral conditions. The reaction can be performed as a three-component process, combining an aldehyde, an amine (such as 4-fluoroaniline), and a vinyl ether in a single step. researchgate.net The unique properties of fluorinated alcohols, including their high polarity and ability to form strong hydrogen bonds, are thought to activate the imine for the cycloaddition. This methodology provides an efficient pathway to functionalized tetrahydroquinolines, including those with fluorine substitution on the aromatic ring. nih.gov

Table 2: Aza-Diels-Alder Reactions in Fluorinated Alcohols

| Reaction Type | Reactants | Solvent | Catalyst | Key Feature | Reference |

|---|---|---|---|---|---|

| Imino-Diels-Alder | N-aryl aldimine, Alkyl vinyl ether | Hexafluoroisopropanol (HFIP) | None (Solvent-promoted) | Lewis acid-free, mild conditions | researchgate.netresearchgate.net |

| Imino-Diels-Alder | N-aryl aldimine, Alkyl vinyl ether | Trifluoroethanol (TFE) | None (Solvent-promoted) | Good yields under neutral conditions | researchgate.netresearchgate.net |

Electrochemical Synthesis Routes

Electrochemical methods are emerging as a green and efficient alternative for the synthesis of tetrahydroquinolines. rsc.org These techniques avoid the need for harsh reagents, high pressures, and noble metal catalysts, often proceeding at room temperature with high selectivity. rsc.orgrsc.org

Hydrocyanomethylation and Hydrogenation of Quinolines

A notable electrochemical strategy involves the selective synthesis of tetrahydroquinoline derivatives from the corresponding quinoline skeletons. rsc.orgrsc.org In this process, acetonitrile serves a dual role as a hydrogen source and a cyanomethyl precursor. rsc.orgrsc.org By applying an electric current, quinolines can undergo either hydrocyanomethylation or direct hydrogenation to yield the desired 1,2,3,4-tetrahydroquinoline (B108954). rsc.org

This method is characterized by its mild conditions, high efficiency, and tolerance of a wide range of functional groups, making it suitable for the synthesis of derivatives like this compound from 6-fluoroquinoline. rsc.org When bulky substituents are present at the C2 position of the quinoline, the reaction favors hydrogenation. rsc.orgrsc.org Mechanistic studies suggest that the reaction may proceed through a radical pathway, with protons being derived from the acetonitrile solvent. rsc.org An alternative approach uses water as the hydrogen source in an electrocatalytic hydrogenation over a fluorine-modified cobalt catalyst, which selectively reduces the pyridine ring of quinolines under ambient conditions. nih.gov

Catalytic Hydrogenation and Reduction Strategies

Catalytic hydrogenation of the corresponding quinoline is one of the most direct and widely used methods to prepare 1,2,3,4-tetrahydroquinolines. nih.gov This approach involves the reduction of the pyridine ring of the quinoline nucleus, while leaving the benzene (B151609) ring intact.

Application of Heterogeneous Catalysts (e.g., Platinum on Carbon)

Heterogeneous catalysts are highly favored for the hydrogenation of quinolines due to their efficiency, ease of separation from the reaction mixture, and recyclability. iitm.ac.in Among these, platinum on activated carbon (Pt/C) is a classic and effective catalyst for this transformation. iitm.ac.inelectrodesandmore.com

The hydrogenation of 6-fluoroquinoline over a Pt/C catalyst, typically under a hydrogen atmosphere, selectively reduces the nitrogen-containing ring to afford this compound. The activity and selectivity of the catalyst can be influenced by several factors, including the metal loading, the nature of the carbon support, and the reaction conditions (temperature, pressure, and solvent). iitm.ac.inresearchgate.net While platinum is highly effective, other platinum group metals like palladium (Pd/C) are also commonly used for such reductive cyclizations and hydrogenations. nih.gov Bimetallic catalysts, such as ruthenium-platinum nanoalloys supported on carbon, have also been shown to be highly active for the hydrogenation of quinolines under mild conditions. rsc.org

Table 3: Catalytic Hydrogenation of Quinolines

| Catalyst | Hydrogen Source | Key Features | Application | Reference |

|---|---|---|---|---|

| Platinum on Carbon (Pt/C) | H₂ gas | Widely used, efficient for selective reduction | General hydrogenation of quinolines | iitm.ac.inelectrodesandmore.com |

| Palladium on Carbon (Pd/C) | H₂ gas | Effective for reductive cyclization and hydrogenation | Synthesis of tetrahydroquinolines | nih.gov |

| Ruthenium-Platinum (RuPt) Nanoalloys on Carbon | H₂ gas | High activity under mild conditions, synergistic effect | Hydrogenation of quinolines and other amino derivatives | rsc.org |

Asymmetric Synthesis and Chiral Resolution of Fluorinated Tetrahydroquinolines

The preparation of enantiomerically pure fluorinated tetrahydroquinolines can be broadly approached through two main strategies: asymmetric synthesis, which aims to create a single enantiomer from the outset, and the resolution of a racemic mixture, which involves separating the two enantiomers.

Stereoselective Cyclization Methodologies for Optically Active Derivatives

While direct asymmetric synthesis of this compound is not extensively documented in dedicated studies, several powerful organocatalytic methods have been established for the asymmetric synthesis of the broader tetrahydroquinoline scaffold. These methodologies hold significant potential for application to fluorinated analogues.

One of the most prominent methods is the asymmetric Povarov reaction , which is a formal [4+2] cycloaddition. In this reaction, an N-arylimine (derived from an aniline and an aldehyde) reacts with an electron-rich alkene. The use of a chiral catalyst, such as a chiral phosphoric acid, can induce high levels of stereoselectivity, leading to the formation of enantioenriched tetrahydroquinolines. The application of this reaction to a 4-fluoroaniline derivative would be a direct route to the desired this compound core.

Another versatile approach involves the organocatalytic aza-Michael reaction . This reaction entails the conjugate addition of an aniline to an α,β-unsaturated carbonyl compound. Subsequent intramolecular cyclization and reduction can yield the tetrahydroquinoline ring system. Chiral organocatalysts, such as chiral amines or thioureas, can be employed to control the stereochemistry of the initial Michael addition, thereby establishing the chirality of the final product.

Furthermore, asymmetric catalytic [4+2] cycloannulation reactions of ortho-aminophenyl para-quinone methides with alkenes have been developed for the enantioselective synthesis of tetrahydroquinolines bearing multiple stereocenters. These reactions, often catalyzed by cinchona alkaloid-derived organocatalysts, proceed with high diastereoselectivity and enantioselectivity.

The table below summarizes these general methodologies and their potential application to the synthesis of optically active this compound derivatives.

| Methodology | General Reactants | Catalyst Type | Potential Application for 6-Fluoro-THQ |

| Asymmetric Povarov Reaction | N-aryl imine, electron-rich alkene | Chiral Phosphoric Acid | Reaction of an imine derived from 4-fluoroaniline. |

| Organocatalytic aza-Michael Reaction | Aniline, α,β-unsaturated carbonyl | Chiral Amine/Thiourea | Aza-Michael addition of 4-fluoroaniline to an enone. |

| Asymmetric [4+2] Cycloannulation | ortho-aminophenyl p-quinone methide, alkene | Cinchona Alkaloid Derivative | Cycloannulation using a precursor derived from a fluorinated aniline. |

Diastereoisomeric Salt Formation for Enantiomer Separation

The resolution of racemic this compound derivatives via diastereomeric salt formation is a well-established and effective method for obtaining enantiomerically pure compounds. This technique relies on the reaction of the racemic base with a chiral acid to form a pair of diastereomeric salts, which exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

A notable example is the resolution of racemic 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ). In one approach, diastereoisomeric salts were formed using O,O'-di-(4-toluoyl)-(2R,3R)-tartaric acid (DPTTA) as the resolving agent. The differential solubility of the resulting diastereomeric salts in a given solvent system allows for the selective crystallization of one diastereomer, from which the desired enantiomer of FTHQ can be liberated.

In another strategy, a derivative of one of the enantiomers is used as the resolving agent. For instance, racemic FTHQ has been resolved using the N-phthaloyl derivative of the (R)-enantiomer. This method can be particularly advantageous as it may allow for the utilization of the undesired enantiomer.

The key parameters for a successful diastereomeric salt resolution are summarized in the following table, using the resolution of FTHQ as a case study.

| Racemic Compound | Chiral Resolving Agent | Key Process | Outcome | Reference |

| 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | O,O'-di-(4-toluoyl)-(2R,3R)-tartaric acid | Diastereomeric salt formation and fractional crystallization | Separation of diastereomeric salts based on solubility differences | |

| 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | N-phthaloyl-(R)-FTHQ | Diastereomeric salt formation in hexane | Precipitation of a diastereomeric complex with 75% enantiomeric excess of the (S)-enantiomer |

Recrystallization and Supercritical Fluid Extraction for Enantiomeric Enrichment

Following the initial separation of diastereomeric salts, further enrichment of the enantiomeric excess (ee) is often necessary to obtain optically pure material. Recrystallization and supercritical fluid extraction (SFE) are two powerful techniques employed for this purpose.

Recrystallization can be applied to the partially enriched enantiomeric mixture. For 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, recrystallization from the melt has been shown to be effective for mixtures with a relatively high starting enantiomeric purity. Alternatively, recrystallization of the hydrochloride salt from a suitable solvent can be used for mixtures with moderate to medium enantiomeric purities.

Supercritical Fluid Extraction (SFE) offers a "green" and efficient alternative for chiral separations. This technique utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. The differing solubilities of the enantiomers or their diastereomeric salts in the supercritical fluid allow for their separation. For the enantiomers of FTHQ, SFE has been successfully used to separate the diastereoisomeric salts formed with DPTTA. Further purification can be achieved by partial salt formation of the enantiomerically enriched mixture with an achiral acid, followed by SFE of the free enantiomers.

The following table outlines the application of these enrichment techniques to 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline.

| Technique | Substrate | Conditions | Outcome | Reference |

| Recrystallization | Enantiomerically enriched FTHQ melt | Cooling of the melt | Solidification of the higher ee portion | |

| Recrystallization | Enantiomerically enriched FTHQ hydrochloride salt | Dissolution in water and cooling | Crystallization of the lower ee portion, leaving the higher ee portion in solution | |

| Supercritical Fluid Extraction | Diastereoisomeric salts of FTHQ with DPTTA | Carbon dioxide as supercritical fluid | Separation of the diastereomeric salts | |

| Supercritical Fluid Extraction | Partially resolved FTHQ enantiomers (as free base) after partial HCl salt formation | Carbon dioxide as supercritical fluid | Extraction of the free enantiomers for further purification |

Chemical Reactivity and Mechanistic Investigations of 6 Fluoro 1,2,3,4 Tetrahydroquinoline

Nucleophilic Aromatic Substitution (SNAr) Dynamics

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr proceeds via an addition-elimination mechanism, typically requiring the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the reaction. libretexts.orgyoutube.com

The dynamics of SNAr on 6-Fluoro-1,2,3,4-tetrahydroquinoline are governed by several competing electronic factors. The fluorine atom, despite being the most electronegative halogen, can function as an effective leaving group in SNAr reactions. This is because the rate-determining step is the initial attack of the nucleophile on the carbon bearing the leaving group. youtube.comyoutube.com The high electronegativity of fluorine creates a significant partial positive charge on the attached carbon, making it more susceptible to nucleophilic attack. youtube.com

| Factor | Influence on SNAr Reactivity | Rationale |

|---|---|---|

| Fluorine Atom (Leaving Group) | Activating | High electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. youtube.com |

| Tetrahydroquinoline Ring (NH group) | Deactivating | The lone pair on the nitrogen atom donates electron density to the aromatic ring, making it electron-rich and less favorable for nucleophilic attack. |

| Overall Reactivity | Low | The strong deactivating effect of the electron-donating amino group generally overrides the activating effect of the fluorine leaving group. |

Electrophilic Aromatic Substitution Patterns, including Regioselective Nitration

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. uci.eduyoutube.com The regioselectivity of this reaction on a substituted benzene (B151609) ring is dictated by the electronic properties of the existing substituents.

In this compound, two substituents influence the position of electrophilic attack: the fluorine atom at the 6-position and the fused secondary amine ring system.

The Amino Group: The nitrogen atom is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. This directs incoming electrophiles to positions 5 and 7.

The Fluorine Atom: As a halogen, fluorine is a deactivating group due to its strong inductive electron withdrawal, but it is also an ortho, para-director because of resonance effects from its lone pairs. uci.edu It directs incoming electrophiles to positions 5 and 7.

Both substituents cooperatively direct incoming electrophiles to the C5 and C7 positions. However, the amino group is a much stronger activating and directing group than fluorine. Therefore, electrophilic substitution is expected to occur predominantly at the 7-position, which is para to the strongly activating amino group, and also ortho to the fluorine. Substitution at the 5-position is also possible but may be less favored. Studies on the nitration of the parent compound, 1,2,3,4-tetrahydroquinoline (B108954), have shown that substitution occurs primarily at the 7-position. researchgate.net

| Substituent | Electronic Effect | Directing Influence |

|---|---|---|

| Amino Group (-NH-) | Strongly Activating (Resonance Donation) | Ortho, Para (to C5 and C7) |

| Fluorine (-F) | Deactivating (Inductive Withdrawal), Directing (Resonance Donation) | Ortho, Para (to C5 and C7) |

| Predicted Outcome | Substitution is strongly favored at the C7 position, with possible minor products from substitution at C5. |

The reactivity and regioselectivity of electrophilic substitution on this compound are highly dependent on the state of the nitrogen atom.

N-Protonation: In strongly acidic conditions, such as those often used for nitration (e.g., HNO₃/H₂SO₄), the nitrogen atom becomes protonated to form an ammonium (B1175870) ion (-NH₂⁺-). This protonated group is a powerful electron-withdrawing group and a meta-director. researchgate.net It strongly deactivates the entire ring towards electrophilic attack. The directing influence would shift, favoring substitution at positions meta to the ammonium group. For the tetrahydroquinoline system, this would direct substitution away from the C7 position. A comprehensive study on the nitration of the parent tetrahydroquinoline found that under acidic conditions, the N-protonated species directs nitration to the 7-position, suggesting a complex interplay between the deactivating ammonium group and the activating nature of the rest of the fused ring. researchgate.net

N-Protection: To control the regioselectivity and modulate reactivity, the nitrogen atom can be protected with an acyl group (e.g., acetyl or trifluoroacetyl). An N-acyl group is an electron-withdrawing group that deactivates the ring but remains an ortho, para-director. researchgate.net By protecting the nitrogen, the powerful activating effect of the free amine is suppressed, and protonation under acidic conditions is prevented. Research on N-protected tetrahydroquinoline has shown that nitration can be directed to the 6-position. researchgate.net In the case of this compound, protecting the nitrogen would likely lead to different regiochemical outcomes compared to the unprotected or protonated forms, with the directing effects of the N-acyl group and the fluorine atom determining the final position of substitution.

| State of Nitrogen | Electronic Effect of Nitrogen Group | Expected Influence on EAS |

|---|---|---|

| Unprotected Amine (-NH-) | Strongly activating, ortho, para-directing | Directs substitution primarily to the C7 position. |

| Protonated Amine (-NH₂⁺-) | Strongly deactivating, meta-directing | Deactivates the ring and alters the regiochemical outcome. researchgate.net |

| Protected N-Acyl Amide (-NCOR) | Moderately deactivating, ortho, para-directing | Prevents protonation and directs substitution to positions ortho/para to the nitrogen, potentially altering the site of attack. researchgate.net |

Cyclization Mechanisms and Intermediate Characterization

The synthesis of the this compound core can be achieved through various methods, including the cyclization of functionalized aniline (B41778) precursors. smolecule.com A regioselective preparation has been reported involving the cyclization of catecholamine derivatives followed by deoxyfluorination. ui.ac.idclockss.org

In this synthetic strategy, the nature of the N-protecting group on the catecholamine starting material has a significant effect on the cyclization process. ui.ac.idclockss.org The mechanism involves an oxidative cyclization of the catecholamine derivative. This reaction proceeds through distinct intermediates that have been characterized. Key intermediates formed during this process include 7-hydroxy-1-azaspiro[4.5]deca-6,9-dien-8-ones and 6,7-dihydroxy-1,2,3,4-tetrahydroquinolines. clockss.org The formation of these spirodienone or dihydroxy intermediates is a critical step that sets up the subsequent deoxyfluorination reaction to selectively install the fluorine atom at the desired position on the aromatic ring, yielding the final this compound product. clockss.org

| Reaction Step | Description | Key Intermediates |

|---|---|---|

| Oxidative Cyclization | An N-protected catecholamine derivative undergoes cyclization using an oxidant. clockss.org | 7-hydroxy-1-azaspiro[4.5]deca-6,9-dien-8-one clockss.org |

| Rearrangement/Further Reaction | The initial cyclized product can lead to the formation of a dihydroxylated tetrahydroquinoline. | 6,7-dihydroxy-1,2,3,4-tetrahydroquinoline clockss.org |

| Deoxyfluorination | The hydroxyl groups on the intermediate are replaced with fluorine to yield the final product. | - |

Stability and Reactivity Profiles in Organic Synthesis

This compound is generally stable under recommended storage conditions. fishersci.ca As a secondary amine, it exhibits typical reactivity, participating in reactions such as N-alkylation, N-acylation, and serving as a nucleophile. The tetrahydroquinoline scaffold combines an aromatic portion with a saturated heterocyclic ring, providing a rigid bicyclic system that is a common motif in pharmaceuticals and bioactive molecules. The presence of the fluorine atom can enhance properties such as lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry.

A significant aspect of the reactivity profile of this compound is its sensitivity to oxidizing agents. The compound is noted to be incompatible with oxidizers. fishersci.ca The tetrahydroquinoline ring system can undergo dehydrogenation (oxidation) to form the corresponding aromatic quinoline (B57606). Studies on the parent compound have shown that 1,2,3,4-tetrahydroquinoline can be oxidized back to quinoline, even by atmospheric air. researchgate.net Therefore, in synthetic applications, care must be taken to avoid strong oxidizing conditions to preserve the saturated heterocyclic ring. This susceptibility to oxidation is a key consideration when planning synthetic routes that use this compound as an intermediate or building block.

| Condition/Reagent | Stability/Reactivity Consideration |

|---|---|

| Standard Storage Conditions | Generally stable. fishersci.ca |

| Strong Acids | The nitrogen atom will be protonated, altering its reactivity. researchgate.net |

| Oxidizing Agents | Incompatible; susceptible to dehydrogenation to form the corresponding 6-fluoroquinoline. fishersci.caresearchgate.net |

| Reducing Agents | The aromatic ring is generally resistant to reduction under standard conditions, but the overall structure is stable to many common reductants. |

Advanced Spectroscopic and Computational Characterization of 6 Fluoro 1,2,3,4 Tetrahydroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure in solution. For 6-Fluoro-1,2,3,4-tetrahydroquinoline, both ¹H and ¹³C NMR, alongside specialized techniques, provide a comprehensive picture of its atomic connectivity and spatial arrangement.

¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides critical information about the chemical environment of the hydrogen atoms within the molecule. The aromatic region of the spectrum is particularly informative due to the influence of the fluorine substituent. The protons on the aromatic ring exhibit distinct chemical shifts and coupling patterns that allow for their precise assignment.

A representative ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) displays characteristic signals for the aromatic and aliphatic protons. The aromatic protons typically appear as multiplets in the range of δ 6.3-6.8 ppm. Specifically, the proton at position 8 (H-8) often appears as a multiplet around 6.37-6.40 ppm, while the protons at positions 5 and 7 (H-5 and H-7) present as a multiplet in the region of 6.65-6.78 ppm. The aliphatic protons of the tetrahydroquinoline ring system also show distinct signals. The methylene group adjacent to the nitrogen (C2-H₂) typically resonates as a triplet at approximately δ 3.26 ppm (J = 5.3 Hz). The methylene group at C4 (C4-H₂) appears as a triplet around δ 2.73 ppm (J = 6.6 Hz), and the C3 methylene protons (C3-H₂) are observed as a multiplet in the range of δ 1.88-1.94 ppm.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-5, H-7 | 6.65-6.78 | m | - |

| H-8 | 6.37-6.40 | m | - |

| C2-H₂ | 3.26 | t | 5.3 |

| C4-H₂ | 2.73 | t | 6.6 |

| C3-H₂ | 1.88-1.94 | m | - |

Regioisomer Differentiation by NMR

NMR spectroscopy is a powerful tool for distinguishing between regioisomers, such as this compound and its 7-fluoro counterpart. The substitution pattern on the aromatic ring leads to distinct differences in the ¹H NMR spectra, particularly in the aromatic region.

In the case of this compound, the fluorine atom is at a para position relative to the C4a-C8a bond and meta to the C5 position. This arrangement results in a specific set of coupling constants between the remaining aromatic protons (H-5, H-7, and H-8). In contrast, for 7-Fluoro-1,2,3,4-tetrahydroquinoline, the fluorine atom is at a meta position relative to the C4a-C8a bond and ortho to the C8 position. This would lead to a different set of spin-spin coupling interactions and, consequently, a different splitting pattern for the aromatic protons.

The key to differentiation lies in the analysis of the coupling constants. For the 6-fluoro isomer, one would expect to observe a doublet of doublets for H-5 with ortho and meta couplings to H-7 and H-8 respectively. H-7 would likely appear as a doublet of doublets with ortho and meta couplings to H-5 and H-8. H-8 would be a doublet with a meta coupling to H-5. For the 7-fluoro isomer, the coupling patterns would be significantly different due to the altered positions of the protons relative to each other and the fluorine atom. For instance, H-8 would show a characteristic ortho coupling to the fluorine atom.

Vibrational Spectroscopy Applications (FTIR and Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, provides valuable insights into the molecular vibrations and, by extension, the functional groups and conformational properties of a molecule.

Analysis of Molecular Vibrations and Conformations

While specific experimental FTIR and Raman spectra for this compound are not extensively documented in the available literature, the vibrational modes can be predicted based on studies of similar molecules, such as 6-methyl-1,2,3,4-tetrahydroquinoline. nih.gov

The FTIR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the vibrations of the aromatic ring, the secondary amine, and the aliphatic cyclic system.

Key Expected Vibrational Modes:

N-H Stretching: A characteristic band for the N-H stretching vibration of the secondary amine is expected in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

C-F Stretching: A strong absorption band corresponding to the C-F stretching vibration is expected in the region of 1250-1000 cm⁻¹.

Ring Vibrations: The characteristic breathing and deformation modes of the quinoline (B57606) ring system will be present in the fingerprint region of the spectra.

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational frequencies and aid in the assignment of the experimental bands. nih.gov Such calculations can also provide insights into the different possible conformations of the tetrahydroquinoline ring and their respective vibrational signatures.

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight of a compound and providing information about its structure through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight of 151.18 g/mol . nih.gov

The fragmentation pattern can be predicted based on the known fragmentation of 1,2,3,4-tetrahydroquinoline (B108954) and other related amines. The primary fragmentation pathway for aliphatic amines often involves α-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. In the case of this compound, this would involve the loss of a hydrogen atom or an ethyl group from the heterocyclic ring.

Predicted Fragmentation Pathways:

Loss of a Hydrogen Atom: The molecular ion can lose a hydrogen atom from the C2 position to form a stable iminium ion at m/z 150.

Retro-Diels-Alder (RDA) Reaction: The tetrahydroquinoline ring can undergo a retro-Diels-Alder reaction, leading to the expulsion of ethene (C₂H₄) and the formation of a radical cation of 6-fluoroaniline at m/z 123.

Loss of an Ethyl Radical: Cleavage of the C2-C3 and C4-C4a bonds could lead to the loss of an ethyl radical (C₂H₅), resulting in a fragment at m/z 122.

The presence of the fluorine atom on the aromatic ring will also influence the fragmentation, potentially leading to fragments containing fluorine. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, further confirming the elemental composition and purity of the compound.

Computational Chemistry Approaches

Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers a powerful complementary tool to experimental spectroscopic techniques for the characterization of molecules like this compound. nih.govrjptonline.org

DFT calculations can be used to:

Optimize the Molecular Geometry: Determine the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. This is crucial for understanding the molecule's conformation.

Predict NMR Chemical Shifts: Calculate the theoretical ¹H and ¹³C NMR chemical shifts. These calculated values can be compared with experimental data to aid in the assignment of complex spectra and to validate the proposed structure.

Simulate Vibrational Spectra: Compute the theoretical FTIR and Raman vibrational frequencies and intensities. This information is invaluable for the assignment of experimental vibrational bands and for understanding the nature of the molecular vibrations.

Analyze Electronic Properties: Investigate the electronic structure of the molecule, including the distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential. This provides insights into the molecule's reactivity and intermolecular interactions.

For this compound, computational studies can be particularly useful in understanding the effect of the fluorine substituent on the geometry and electronic properties of the tetrahydroquinoline ring system. Furthermore, theoretical calculations can help to resolve ambiguities in the interpretation of experimental spectra and provide a deeper understanding of the structure-property relationships of this compound.

Density Functional Theory (DFT) for Molecular Structure Optimization

Density Functional Theory (DFT) is a fundamental computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This approach calculates the electron density of a system to determine its energy, providing detailed insights into bond lengths, bond angles, and dihedral angles.

For quinoline derivatives, DFT calculations, often employing the B3LYP functional with a basis set such as 6-311G(d,p) or 6-311++G(d,p), are standard for geometry optimization. rjptonline.orgnih.gov In the case of this compound, the tetrahydropyridine ring is known to adopt a half-chair conformation. nih.gov The optimization process calculates the coordinates that correspond to the lowest energy state of the molecule in a gaseous phase. nih.gov These theoretical parameters can show slight variations from experimental data (like XRD) which is typically obtained in the solid state. nih.gov Nevertheless, the results provide a highly accurate model of the molecule's structure.

| Parameter | Typical Predicted Value |

|---|---|

| C-N Bond Length (Aromatic) | ~1.37 Å |

| C-N Bond Length (Aliphatic) | ~1.45 Å |

| C-F Bond Length | ~1.36 Å |

| C-C-N Bond Angle (Aliphatic Ring) | ~110-112° |

| C-N-H Bond Angle | ~115-118° |

Force Field Calculations and Vibrational Spectra Prediction

Following geometric optimization, force field calculations are performed using the same DFT level of theory to predict the vibrational frequencies of the molecule. nih.gov These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy. nih.govresearchgate.net

A scaling factor is often applied to the calculated frequencies to correct for systematic errors inherent in the computational method and to achieve better agreement with experimental spectra. nih.gov This combined approach allows for the precise assignment of vibrational bands observed in the experimental spectra. researchgate.net For this compound, key vibrational modes would include the N-H stretch, aromatic and aliphatic C-H stretches, the C-F stretch, and various ring vibrations.

| Vibrational Mode | Typical Predicted Wavenumber (cm-1) | Description |

|---|---|---|

| N-H Stretch | 3400-3500 | Stretching of the amine bond |

| Aromatic C-H Stretch | 3000-3100 | Stretching of C-H bonds on the benzene (B151609) ring |

| Aliphatic C-H Stretch | 2850-2960 | Stretching of C-H bonds on the saturated ring |

| C=C Aromatic Stretch | 1500-1600 | Stretching within the benzene ring |

| C-F Stretch | 1000-1250 | Stretching of the carbon-fluorine bond |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). rjptonline.org This method is crucial in drug discovery for understanding how a compound might interact with a biological target. For derivatives of tetrahydroquinoline, docking studies have been performed against various targets, including enzymes like lysine-specific demethylase 1 (LSD1), HIV-1 Reverse Transcriptase, and E. coli DNA gyrase B, to evaluate their potential as inhibitors. mdpi.comscispace.comnih.gov

In a typical docking study, the this compound molecule would be placed into the binding site of a target protein. The simulation then explores various binding poses, calculating a score for each based on the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. cambridgemedchemconsulting.com The fluorine atom can be a key participant in these interactions, potentially forming hydrogen bonds or other electrostatic interactions that enhance binding affinity. cambridgemedchemconsulting.com The results identify the most likely binding mode and estimate the strength of the interaction, often expressed as a binding energy value. rjptonline.org

| Parameter | Description | Example Value |

|---|---|---|

| Binding Energy | Estimated free energy of binding (kcal/mol); more negative values indicate stronger binding. | -7.0 to -9.5 kcal/mol |

| Hydrogen Bonds | Key stabilizing interactions with specific amino acid residues (e.g., Lys, Asp, Tyr). | Interaction with LYS623, VAL2240 |

| Hydrophobic Interactions | Interactions with nonpolar residues (e.g., Leu, Ile, Phe). | Interaction with LEU84, ILE120 |

| Interacting Residues | Specific amino acids in the protein's active site that form bonds with the ligand. | LYS623, TYR2225, VAL2240 |

Molecular Dynamics (MD) Simulations for System Stability and Conformational Analysis

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur. nih.gov

Starting with the best-docked pose, the entire system (protein, ligand, and solvent) is simulated for a specific period (e.g., 100 nanoseconds). mdpi.comnih.gov The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over time. A stable RMSD value suggests that the ligand remains securely bound in the active site. mdpi.com MD simulations are crucial for validating docking results and understanding the flexibility and dynamic behavior of the ligand within the binding pocket. mdpi.comnih.gov

| Parameter | Description | Typical Finding |

|---|---|---|

| Simulation Time | The duration of the simulation (e.g., nanoseconds). | 100 ns |

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atoms from a reference structure over time. | Stable ligand RMSD below 3 Å indicates stable binding. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual residues, indicating flexibility. | Low fluctuation in binding site residues. |

| Interaction Analysis | Monitors the persistence of key interactions (e.g., hydrogen bonds) over the simulation time. | Key hydrogen bonds remain stable throughout the simulation. |

Theoretical Prediction of Electronic Properties and Reactivity Sites

DFT calculations are also used to predict the electronic properties of a molecule, which are fundamental to its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rjptonline.org The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an important indicator of chemical stability and reactivity. rjptonline.org

Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated. This map visualizes the electron density around the molecule, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). rjptonline.org For this compound, the MEP map would likely show negative potential around the nitrogen and fluorine atoms, indicating these as potential sites for electrophilic attack or hydrogen bonding. Fukui functions can also be calculated to provide a more quantitative prediction of the most reactive sites for nucleophilic and electrophilic attacks. nih.gov

| Property | Significance |

|---|---|

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability of the molecule. A larger gap implies higher stability. |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of interaction. |

Diverse Applications and Biological Activity of 6 Fluoro 1,2,3,4 Tetrahydroquinoline Derivatives

Applications in Medicinal Chemistry and Drug Discovery

The 6-fluoro-1,2,3,4-tetrahydroquinoline scaffold is a significant structural motif in the field of medicinal chemistry. The incorporation of a fluorine atom into the tetrahydroquinoline core often enhances metabolic stability and biological activity, making its derivatives subjects of extensive research in drug discovery. This core structure is found in numerous natural products and synthetic compounds that exhibit a wide range of pharmacological properties. nih.gov

As a Versatile Pharmacophore in Drug Design

The tetrahydroquinoline framework is considered a "privileged scaffold" in drug design due to its combination of a rigid bicyclic system with conformational flexibility. nih.gov This structure allows for the spatial projection of substituents in well-defined vectors, facilitating precise interactions with various biological targets like enzymes and receptors. smolecule.com The presence of the fluorine atom at the 6-position can significantly alter the electronic properties of the aromatic ring and improve pharmacokinetic properties such as lipophilicity and bioavailability. These characteristics make the this compound moiety a versatile building block for developing novel therapeutic agents targeting a diverse array of diseases. nih.gov

Anticancer Research and Target Inhibition

Derivatives of the tetrahydroquinoline scaffold have demonstrated significant potential in oncology research. Studies have shown that compounds incorporating this structure can exhibit potent antiproliferative effects against various cancer cell lines. nih.gov The mechanism of action often involves the modulation of key signaling pathways that are critical for cancer cell growth, survival, and metastasis. researchgate.net

The mammalian target of rapamycin (B549165) (mTOR), a serine/threonine kinase, is a crucial regulator of cell growth and proliferation and is often dysregulated in cancer. mdpi.com The PI3K/Akt/mTOR signaling pathway is a primary target for anticancer drug development. researchgate.net A series of morpholine-substituted tetrahydroquinoline derivatives have been synthesized and evaluated as potential mTOR inhibitors. preprints.org Research has focused on designing these molecules to interact with the ATP-binding site of the mTOR kinase. For example, a design strategy incorporating a fluorine/trifluoromethyl-substituted aromatic ring coupled with a morpholine-like substitution on the tetrahydroquinoline core was developed to enhance binding and activity. preprints.org

One study detailed the synthesis of several N-(1-(morpholine-4-carbonyl) tetrahydroquinoline derivatives and tested their cytotoxicity against various cancer cell lines. The results indicated that these compounds exhibited potent and selective activity. preprints.org

Cytotoxic Activity of Morpholine-Substituted Tetrahydroquinoline Derivatives

| Compound | Substituent | Target Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| 10d | 3-fluoro-5-(trifluoromethyl)benzamide | A549 (Lung) | 0.062 ± 0.01 | preprints.org |

| 10d | 3-fluoro-5-(trifluoromethyl)benzamide | MCF-7 (Breast) | 0.58 ± 0.11 | preprints.org |

| 10d | 3-fluoro-5-(trifluoromethyl)benzamide | MDA-MB-231 (Breast) | 1.003 ± 0.008 | preprints.org |

| 10e | - | A549 (Lung) | 0.033 ± 0.003 | preprints.org |

| 10h | - | MCF-7 (Breast) | 0.087 ± 0.007 | preprints.org |

Beyond inhibiting proliferation, derivatives of the tetrahydroquinoline family can induce programmed cell death, or apoptosis, in cancer cells. researchgate.net The inhibition of the PI3K/Akt/mTOR pathway is directly linked to the induction of autophagy and apoptosis. researchgate.net Studies on related tetrahydroisoquinoline structures have elucidated the molecular mechanisms involved. nih.gov These mechanisms often involve the mitochondrial pathway of apoptosis, characterized by an increased Bax/Bcl-2 ratio, which leads to the release of cytochrome c from the mitochondria into the cytosol. nih.gov This release subsequently triggers the activation of executioner caspases, such as procaspase-3, leading to cell death. nih.gov Furthermore, these compounds can promote the generation of reactive oxygen species (ROS), which contributes to cellular stress and apoptosis. nih.gov

Neuropharmacological Applications

The tetrahydroquinoline scaffold is recognized for its applications in neuroscience. nih.gov Derivatives have been identified as neurotropic agents, and their structural similarity to known psychoactive compounds suggests potential neuropharmacological effects. nih.govsmolecule.com The antioxidant properties of some tetrahydroquinoline derivatives also make them promising candidates for neuroprotection in disorders associated with oxidative stress. mdpi.com

For instance, a study on 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline in an animal model of Parkinson's disease demonstrated that the compound could alleviate oxidative stress and inflammation. mdpi.com The presence of substituents like halogens on the quinoline (B57606) ring has been shown to be important for the antioxidant activity of these compounds. mdpi.com

The 6-fluoro-tetrahydroquinoline scaffold has been utilized in the development of agents for treating neurological disorders such as depression and anxiety. A key strategy in treating depression involves the inhibition of serotonin (B10506) reuptake. mdpi.com Selective serotonin reuptake inhibitors (SSRIs) are a major class of antidepressants. wikipedia.org

Research has been conducted to synthesize novel compounds that combine the pharmacophore of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) with other heterocyclic systems to create agents with high affinity for the serotonin transporter (SERT) and 5-HT1A receptors. mdpi.com This dual-action profile is a modern approach in the development of more effective antidepressants. The design of these molecules aims to achieve optimal transmembrane penetration, a critical factor for drugs targeting the central nervous system. mdpi.com

Receptor Interaction Investigations

Derivatives of 1,2,3,4-tetrahydroquinoline (B108954) have been identified as potent modulators of various biological receptors and enzymes, which is central to their therapeutic effects. Research has shown that this chemical scaffold can be tailored to interact with high specificity and affinity with numerous cellular targets.

One significant area of investigation is their role as inhibitors of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. Novel 3-fluoro-6-methoxyquinoline (B1245202) derivatives have been developed that demonstrate potent inhibition of these enzymes. This interaction is crucial for their antibacterial activity, as these enzymes are essential for bacterial DNA replication. Enhanced inhibition of Topoisomerase IV, in particular, has been correlated with improved activity against strains of S. aureus that have developed resistance to other inhibitors.

In the realm of cancer therapeutics, 1,2,3,4-tetrahydroquinoline derivatives have been identified as novel inverse agonists for the retinoic acid receptor-related orphan receptor γ (RORγ). RORγ is considered a valuable therapeutic target, particularly in the treatment of prostate cancer. Certain derivatives have been shown to effectively inhibit the transcriptional activity of RORγ with excellent selectivity over other nuclear receptor subtypes, thereby suppressing tumor growth in preclinical models.

The table below summarizes key receptor and enzyme interactions for representative tetrahydroquinoline derivatives.

| Compound Class | Target Receptor/Enzyme | Investigated Therapeutic Area |

| 3-Fluoro-6-methoxyquinoline derivatives | DNA Gyrase, Topoisomerase IV | Antibacterial |

| 1,2,3,4-Tetrahydroquinoline derivatives | RORγ (inverse agonist) | Prostate Cancer |

| Substituted Tetrahydroisoquinolines | L-type Calcium Channels | Cardiovascular (Hypertension) |

Anti-infective and Antimicrobial Activities

The this compound core is integral to a class of compounds with a broad spectrum of activity against various pathogens, including bacteria, fungi, viruses, and parasites.

The most well-documented antibacterial mechanism for fluoroquinolone compounds, which include derivatives of the 6-fluoro-quinoline structure, is the inhibition of DNA gyrase and topoisomerase IV. These enzymes are vital for managing DNA topology during replication, and their inhibition leads to breaks in the bacterial chromosome and ultimately cell death. This targeted action is effective against both Gram-positive and Gram-negative bacteria.

While 6-fluoro substitution in some quinolone analogs does not always increase potency and can occasionally lead to a decrease in activity, the broader class of fluoroquinolones are renowned for their DNA gyrase inhibition. For instance, certain novel (non-fluoroquinolone) 3-fluoro-6-methoxyquinoline derivatives show excellent in vitro activity against Staphylococcus aureus with a MIC₉₀ value of 0.125 μg/mL. This potent activity is linked to their strong inhibition of both DNA gyrase and topoisomerase IV.

The therapeutic utility of this chemical family extends to antiviral and antifungal applications. While some synthesized 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acids demonstrated significant antibacterial effects, they generally showed only weak antifungal activity. For example, one of the most potent compounds in a series exhibited a Minimum Inhibitory Concentration (MIC) of 25 µg/mL against Candida albicans and was largely inactive against Aspergillus niger (>100 µg/mL). researchgate.net

However, other modifications to the tetrahydroquinoline scaffold have yielded more promising antifungal results. A series of chalcone (B49325) derivatives incorporating a 1,2,3,4-tetrahydroquinoline moiety displayed significant fungicidal effects against various plant pathogenic fungi. One standout compound, designated H4, showed exceptionally high inhibitory activity against Phytophthora capsici, with a median effective concentration (EC₅₀) of 5.2 μg/mL. rsc.org This was substantially more potent than the commercial fungicides Azoxystrobin (EC₅₀ = 80.2 μg/mL) and Fluopyram (EC₅₀ = 146.8 μg/mL). rsc.org The mechanism of action for this compound was found to involve inhibition of mitochondrial succinate (B1194679) dehydrogenase (SDH). rsc.org

In antiviral research, the broader quinoline and isoquinolone classes have shown promise. Isoquinolone derivatives have been identified as inhibitors of the influenza virus polymerase, blocking viral replication. Other quinoline derivatives have demonstrated efficacy against Zika Virus and Enterovirus A71. tandfonline.com

The tetrahydroquinoline core is a cornerstone in the development of antiparasitic drugs. The most prominent example is Oxamniquine, a semisynthetic tetrahydroquinoline derivative used historically for the treatment of schistosomiasis caused by Schistosoma mansoni. researchgate.net Oxamniquine is a prodrug that is activated within the parasite by a sulfotransferase enzyme. thermofisher.com The activated form is an unstable electrophile that alkylates the parasite's DNA, leading to contraction, paralysis, and death of the worm. researchgate.netthermofisher.com

Beyond schistosomiasis, other tetrahydroquinoline derivatives have shown potential as antimalarial agents. The natural alkaloid galipinine, which features a tetrahydroquinoline structure, has been noted for its effective antimalarial properties.

Anti-inflammatory and Immunomodulatory Effects

Derivatives based on the tetrahydroquinoline and fluoroquinolone structures possess significant anti-inflammatory and immunomodulatory properties. These effects are often separate from their antimicrobial actions and involve direct modulation of the host immune response.

Fluoroquinolones have been shown to indirectly modulate immune responses by suppressing the production of pro-inflammatory cytokines, including interleukin-1 (IL-1), IL-6, and tumor necrosis factor-alpha (TNF-α). researchgate.net In one study, a fluoroquinolone derivative, 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, was found to induce the release of both pro- and anti-inflammatory cytokines from macrophage cells, indicating a complex immunomodulatory profile. nih.gov

Similarly, research on 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) demonstrated its ability to alleviate inflammation in a preclinical model of Parkinson's disease. nih.gov HTHQ was shown to reduce the expression of the inflammatory transcription factor NF-κB and consequently decrease the mRNA content of proinflammatory cytokines. nih.govnih.gov This anti-inflammatory action is closely linked to the antioxidant properties of the compound. nih.gov The capacity of these derivatives to inhibit proteinases, which are involved in tissue damage during inflammatory reactions, further contributes to their anti-inflammatory potential.

Metabolic and Cardiovascular Therapeutic Potentials

The therapeutic applications of quinoline and tetrahydroquinoline derivatives extend to metabolic and cardiovascular diseases. In the context of metabolic disorders, particularly type 2 diabetes, quinoline derivatives have emerged as a promising class of therapeutic agents. Studies have identified them as effective inhibitors of protein glycation, a process implicated in diabetic complications. nih.gov One study found a quinoline derivative that inhibited the formation of advanced glycation end-products with an IC₅₀ value of 282.98 ± 8.4 µM, comparable to the standard inhibitor rutin. nih.gov Other research has focused on the inhibition of the α-glucosidase enzyme, which is crucial for managing carbohydrate absorption. A series of thiomethylacetamide-quinoline derivatives demonstrated potent α-glucosidase inhibition, with IC₅₀ values as low as 0.18 µM. nih.gov

In the cardiovascular arena, the related tetrahydroisoquinoline scaffold has been investigated for its effects on the cardiovascular system. A series of substituted tetrahydroisoquinolines were found to inhibit L-type calcium channels, a mechanism of action similar to dihydropyridine (B1217469) calcium channel blockers used to treat hypertension. One potent derivative, CPU-23, induced both dose-dependent hypotension and bradycardia in animal models, suggesting a potential role in managing high blood pressure. However, it is also noted that some quinoline-based antimalarial drugs can have cardiotoxic effects, such as prolongation of the electrocardiographic QT interval, which is a risk marker for arrhythmia.

The table below summarizes the activity of selected quinoline and tetrahydroquinoline derivatives in metabolic and cardiovascular contexts.

| Compound Class | Biological Activity | Therapeutic Potential |

| Quinoline Derivatives | Inhibition of Protein Glycation (IC₅₀ ≈ 283 µM) | Anti-diabetic |

| 2-(quinoline-2-ylthio)acetamide Derivatives | α-Glucosidase Inhibition (IC₅₀ ≈ 0.18 µM) | Anti-diabetic |

| Substituted Tetrahydroisoquinolines (e.g., CPU-23) | L-type Calcium Channel Blockade | Antihypertensive |

Anti-diabetic and Anti-hyperlipidemic Activities

Derivatives of tetrahydroquinoline have been investigated for their potential in managing metabolic disorders such as type 2 diabetes and hyperlipidemia. Certain quinoline-based hybrids have demonstrated notable α-glucosidase inhibition, a mechanism crucial for controlling post-prandial hyperglycemia. nih.gov For instance, specific derivatives have shown inhibitory activity (IC50) comparable to or better than the standard drug, acarbose. nih.gov Structure-activity relationship (SAR) studies suggest that substituents on the quinoline ring, such as cyclic secondary amines and para-phenyl groups, are significant for enzyme inhibition. nih.gov

While direct studies on this compound are specific, the broader class of tetrahydroisoquinoline derivatives has been explored as selective peroxisome proliferator-activated receptor γ (PPARγ) partial agonists. nih.gov One such derivative significantly reduced plasma glucose levels in mice with insulin (B600854) resistance and hyperglycemia, indicating a potent anti-diabetic effect. nih.gov Additionally, other heterocyclic compounds structurally related to tetrahydroquinolines, such as thienopyrimidines, have been evaluated for antihyperlipidemic activity, with some derivatives showing a good capacity to reduce serum cholesterol levels. asianpubs.orgresearchgate.net

| Compound | Modification | α-Glucosidase Inhibition (IC50 in µM) | Reference Compound (Acarbose) (IC50 in µM) |

|---|---|---|---|

| Quinoline-Pyrazolopyrimidine Hybrid 1 | 4-methylpiperidine group | 46.70 | 51.73 |

| Quinoline-4-Arylamine Hybrid 2 | para-trifluoromethoxy group | 40.84 | 51.73 |

Potassium Channel Opener Activity

Potassium channel openers are a class of drugs that relax smooth muscles by opening potassium channels, leading to hyperpolarization. This mechanism is beneficial in treating cardiovascular diseases like hypertension. nih.gov While the direct potassium channel opening activity of this compound is not extensively documented in the provided results, research into structurally similar compounds provides insights. For example, derivatives of benzopyran, which share bicyclic structural similarities, have been synthesized and evaluated as potassium channel openers, demonstrating vasorelaxant activity. dntb.gov.ua The field comprises a diverse range of molecules that can open different types of potassium channels, such as ATP-sensitive (KATP) or calcium-dependent (BKCa) channels, suggesting that modification of the tetrahydroquinoline scaffold could yield compounds with this activity. nih.gov

Applications in Arteriosclerotic Diseases

The development of arteriosclerosis is closely linked to hyperlipidemia and oxidative stress. Compounds that exhibit antihyperlipidemic and antioxidant activities could serve as potential antiatherogenic agents. nih.gov Research on morpholine (B109124) derivatives, which share some structural features with substituted tetrahydroquinolines, has shown that these compounds can inhibit lipid peroxidation and demonstrate significant hypocholesterolemic and hypolipidemic effects in animal models. nih.gov One potent derivative was found to decrease total cholesterol, low-density lipoprotein (LDL), and triglycerides in hyperlipidemic rats. nih.gov Given that fluorination can enhance the bioavailability and potency of drug molecules, this compound derivatives represent a promising scaffold for designing novel agents to combat arteriosclerotic diseases. semanticscholar.org

Structure-Activity Relationship (SAR) Studies for Fluorinated Tetrahydroquinolines

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For fluorinated tetrahydroquinolines, SAR analyses focus on how the position of the fluorine atom and other substituents on the tetrahydroquinoline ring influence biological activity. mdpi.com The unique properties of fluorine, such as its high electronegativity and small size, can significantly alter a molecule's conformation, binding affinity to biological targets, and metabolic pathways. nih.govresearchgate.net

Impact of Fluorine Position and Substituent Modifications on Biological Activity

The position of the fluorine atom on the quinoline ring can dramatically alter biological activity, sometimes leading to "activity cliffs," where structurally similar isomers exhibit significant differences in potency. mdpi.com For example, in certain G protein-coupled receptor ligands, moving a fluorine atom can change the potency by up to 1300-fold. mdpi.com

Fluorine substitution can impact activity in several ways:

Binding Interactions : The placement of fluorine can influence π-π interactions with protein residues. Substitution in a quinoline ring that is heavily involved in such interactions can sometimes decrease activity. mdpi.com

Metabolic Stability : Fluorination can block metabolic oxidation at certain positions, thereby increasing the compound's stability and duration of action. For instance, fluorinated analogues of the antimalarial drug amodiaquine (B18356) were found to be more resistant to oxidation, which is linked to reduced toxicity. nih.gov

Conformational Effects : A fluorine atom can stabilize a specific conformation of a molecule through intramolecular hydrogen bonds, which may be more favorable for binding to a biological target. mdpi.com

Electronic Effects : The strong electron-withdrawing nature of fluorine alters the electron density of the aromatic ring, which can affect receptor binding and intrinsic activity. semanticscholar.org

In studies of morpholine-substituted tetrahydroquinoline derivatives as anticancer agents, the strategic placement of fluorine and trifluoromethyl groups was found to be optimal for achieving high potency. mdpi.com Derivatives with two trifluoromethyl groups showed the highest cytotoxicity against cancer cell lines, suggesting that highly electron-withdrawing groups enhance activity. mdpi.com Conversely, substituting the C-6 position of a quinazoline (B50416) core with fluorine has been shown to decrease activity in certain EGFR kinase inhibitors. mdpi.com

| Compound | Fluorine Position(s) | Effect on Oxidation Potential | Resistance to Bioactivation |

|---|---|---|---|

| Amodiaquine (Parent Drug) | None | Baseline | Baseline (11.87% thioether conjugate) |

| 2',6'-DIFAQ | 2',6'-positions | Significantly Higher | More Resistant (2.17% thioether conjugate) |

| 4'-deOH-4'-FAQ | 4'-position (replaces OH) | Significantly Higher | More Resistant (0% thioether conjugate) |

Applications in Materials Science

The rigid, heterocyclic structure of the quinoline and tetrahydroquinoline core makes it a valuable component in the design of functional organic materials, particularly for optoelectronic applications.

Development of Organic Light-Emitting Diode (OLED) Materials